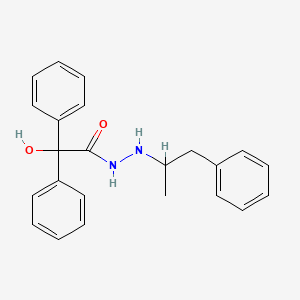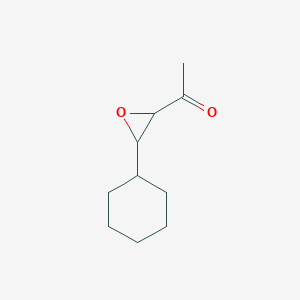
1-(3-Cyclohexyloxiran-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Cyclohexyloxiran-2-yl)ethanone is an organic compound with a unique structure that includes a cyclohexyl group and an oxirane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyclohexyloxiran-2-yl)ethanone typically involves the reaction of cyclohexene with a suitable oxidizing agent to form the oxirane ring. One common method is the epoxidation of cyclohexene using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where cyclohexene is reacted with an oxidizing agent in the presence of a catalyst. This method allows for better control over reaction conditions and scalability, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
1-(3-Cyclohexyloxiran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or osmium tetroxide can be used for the oxidation of the oxirane ring.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents for the ketone group.
Substitution: Nucleophiles such as amines or thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Secondary Alcohols: Resulting from the reduction of the ketone group.
Substituted Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-Cyclohexyloxiran-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 1-(3-Cyclohexyloxiran-2-yl)ethanone involves its interaction with molecular targets through its functional groups. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biomolecules. The ketone group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
類似化合物との比較
Similar Compounds
Cyclohexanone: Similar structure but lacks the oxirane ring.
Cyclohexene oxide: Contains the oxirane ring but lacks the ketone group.
1-(3-Cyclohexyl)ethanone: Similar structure but lacks the oxirane ring.
Uniqueness
1-(3-Cyclohexyloxiran-2-yl)ethanone is unique due to the presence of both the cyclohexyl group and the oxirane ring, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC名 |
1-(3-cyclohexyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C10H16O2/c1-7(11)9-10(12-9)8-5-3-2-4-6-8/h8-10H,2-6H2,1H3 |
InChIキー |
XKXHNCWRJIOPMU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1C(O1)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,N-[6-amino-1,2,3,4-tetrahydro-1,3-bis(2-methylpropyl)-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13802531.png)
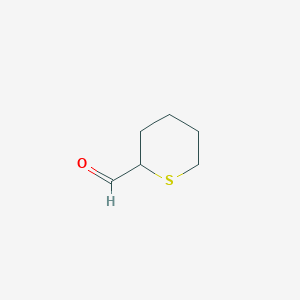
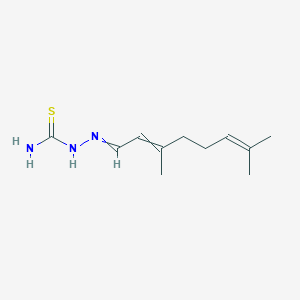
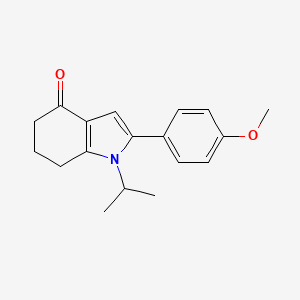

![Benzoic acid, 4-[1-[[[2-chloro-5-[[4-(2,4-dipentylphenoxy)-1-oxobutyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B13802558.png)
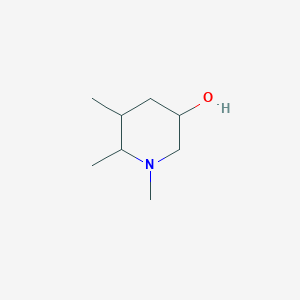
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-[(3-methylphenyl)sulfonyl]-](/img/structure/B13802586.png)
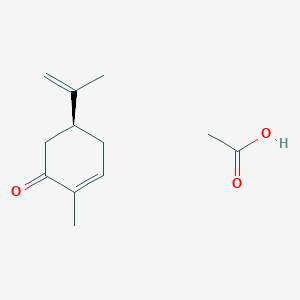
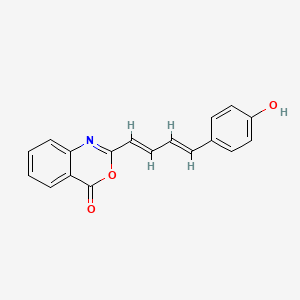
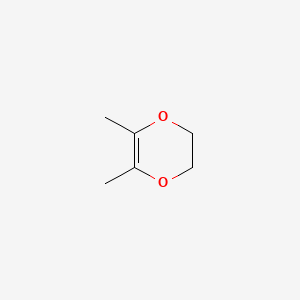
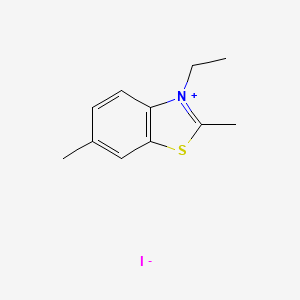
![2,4-Dihydro-4-[(6-methoxybenzothiazol-2-yl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B13802621.png)
